molecular formula C20H21FN6O2 B6450281 2-(2-fluorophenoxy)-1-[5-(9-methyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one CAS No. 2549002-93-7

2-(2-fluorophenoxy)-1-[5-(9-methyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one

Cat. No.: B6450281
CAS No.: 2549002-93-7
M. Wt: 396.4 g/mol
InChI Key: CLXDKIHUPSMZGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(2-fluorophenoxy)-1-[5-(9-methyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one is a synthetic molecule featuring three distinct structural motifs:

  • A 2-fluorophenoxy group linked via an ether bond.
  • A bicyclic octahydropyrrolo[3,4-c]pyrrole core.
  • A 9-methyl-9H-purin-6-yl substituent, a modified purine base.

Its synthesis likely involves multi-step heterocyclic chemistry, including fluorination, pyrrolidine/pyrrole ring formation, and purine functionalization. Crystallographic tools like SHELX and ORTEP-3 (used for structure refinement and visualization) are critical for confirming its stereochemistry and conformational stability .

Properties

IUPAC Name

2-(2-fluorophenoxy)-1-[2-(9-methylpurin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN6O2/c1-25-12-24-18-19(25)22-11-23-20(18)27-8-13-6-26(7-14(13)9-27)17(28)10-29-16-5-3-2-4-15(16)21/h2-5,11-14H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLXDKIHUPSMZGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1N=CN=C2N3CC4CN(CC4C3)C(=O)COC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Fluorinated Aromatic Derivatives

(4-Fluorophenyl)(1H-pyrrol-2-yl)methanone ()
  • Structure : Features a 4-fluorophenyl group attached to a pyrrole ring via a ketone linker.
  • Key Differences: The target compound uses an ether linkage (2-fluorophenoxy) instead of a ketone.
  • Biological Relevance: Pyrrole derivatives are known for antimicrobial and anticancer activities. The fluorophenoxy group in the target compound may enhance metabolic stability compared to the ketone-containing analog .

Purine-Based Derivatives

9-[(2R,5S)-5-(Hydroxymethyl)oxolan-2-yl]-9H-purin-6-ol ()
  • Structure : A purine analog with a hydroxymethyl-tetrahydrofuran substituent.
  • Key Differences :
    • The target compound substitutes the tetrahydrofuran group with a bicyclic pyrrolo-pyrrole , increasing steric bulk and altering solubility.
    • The 9-methyl group in the target compound may reduce polarity compared to the hydroxymethyl group in the analog, affecting membrane permeability.
  • Functional Impact : Purine derivatives often target kinases or nucleoside-binding proteins. The methyl group in the target compound could enhance binding affinity to hydrophobic active sites .

Structural and Functional Data Table

Property/Feature Target Compound (4-Fluorophenyl)(pyrrol-2-yl)methanone 9-[(2R,5S)-5-(Hydroxymethyl)oxolan-2-yl]-9H-purin-6-ol
Molecular Weight ~430 g/mol (estimated) 219.21 g/mol 268.25 g/mol
Fluorine Position 2-fluorophenoxy 4-fluorophenyl N/A
Core Structure Octahydropyrrolo[3,4-c]pyrrole Pyrrole Tetrahydrofuran
Purine Modification 9-methyl-9H-purin-6-yl N/A 6-hydroxy, hydroxymethyl-tetrahydrofuran
Key Functional Groups Ether, bicyclic amine, methylpurine Ketone, fluorophenyl Hydroxymethyl, purine
Theoretical LogP ~2.5 (moderate lipophilicity) ~2.1 ~-0.3 (high polarity)

Research Findings and Implications

  • Fluorine Effects: The 2-fluorophenoxy group may reduce metabolic degradation compared to 4-fluorophenyl analogs due to steric shielding of the ether bond .
  • Purine Interactions : The 9-methyl group could mimic natural methylated nucleotides, enabling competitive inhibition in enzymatic pathways, whereas hydroxymethyl analogs () may act as substrates for oxidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.